Cas no 2229103-64-2 (tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate)

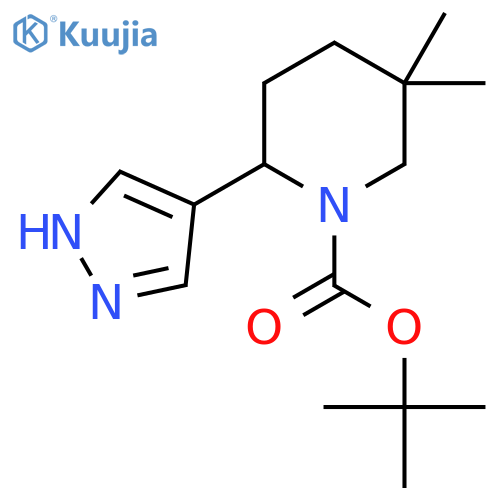

2229103-64-2 structure

商品名:tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate

- EN300-1893906

- 2229103-64-2

-

- インチ: 1S/C15H25N3O2/c1-14(2,3)20-13(19)18-10-15(4,5)7-6-12(18)11-8-16-17-9-11/h8-9,12H,6-7,10H2,1-5H3,(H,16,17)

- InChIKey: JMWJPFOOYFKBTF-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1C(C2C=NNC=2)CCC(C)(C)C1)=O

計算された属性

- せいみつぶんしりょう: 279.19467705g/mol

- どういたいしつりょう: 279.19467705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 58.2Ų

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1893906-2.5g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 2.5g |

$3809.0 | 2023-09-18 | ||

| Enamine | EN300-1893906-0.1g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 0.1g |

$1711.0 | 2023-09-18 | ||

| Enamine | EN300-1893906-1.0g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 1g |

$1944.0 | 2023-06-01 | ||

| Enamine | EN300-1893906-10.0g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 10g |

$8357.0 | 2023-06-01 | ||

| Enamine | EN300-1893906-10g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 10g |

$8357.0 | 2023-09-18 | ||

| Enamine | EN300-1893906-1g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 1g |

$1944.0 | 2023-09-18 | ||

| Enamine | EN300-1893906-0.5g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 0.5g |

$1866.0 | 2023-09-18 | ||

| Enamine | EN300-1893906-0.05g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 0.05g |

$1632.0 | 2023-09-18 | ||

| Enamine | EN300-1893906-5g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 5g |

$5635.0 | 2023-09-18 | ||

| Enamine | EN300-1893906-0.25g |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

2229103-64-2 | 0.25g |

$1789.0 | 2023-09-18 |

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

2229103-64-2 (tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate) 関連製品

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量